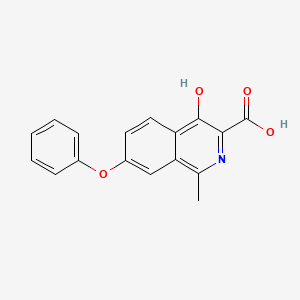
7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a pyrrolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one typically involves a series of chemical reactions starting from inexpensive precursors such as proline and epichlorohydrin. A pivotal step in the synthesis is the stereocontrolled anionic cyclization reaction, which allows for the formation of the pyrrolizine ring with high stereochemical control .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolizine derivatives .
Aplicaciones Científicas De Investigación
7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyrrolizine ring structure also plays a role in its biological activity by providing a rigid framework that can interact with various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolizine derivatives and hydroxymethyl-substituted molecules. Examples include:
- 7a-(Hydroxymethyl)-2,2-dimethylpyrrolizidine
- 7a-(Hydroxymethyl)-2,2-dimethylpyrrolidine
Uniqueness
What sets 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one apart from similar compounds is its specific combination of the hydroxymethyl group and the pyrrolizine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
8-(hydroxymethyl)-2,2-dimethyl-1,5,6,7-tetrahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-10(7-12)4-3-5-11(10)8(9)13/h12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDQYBXFFWZDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCCN2C1=O)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(tert-Butyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8201886.png)
![(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8201888.png)
![(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8201891.png)
![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8201900.png)

![N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8201917.png)

![4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate](/img/structure/B8201934.png)

![4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]](/img/structure/B8201937.png)
